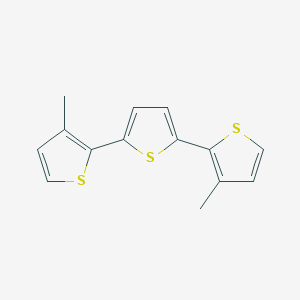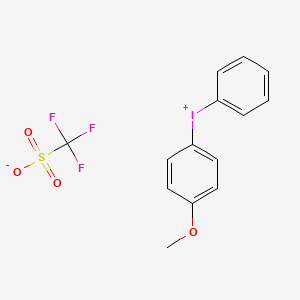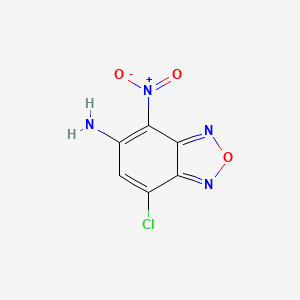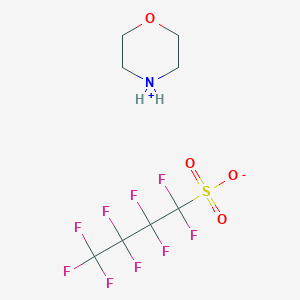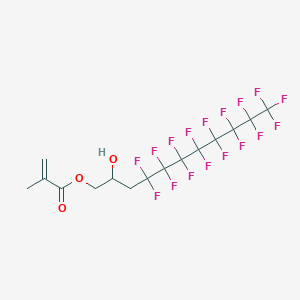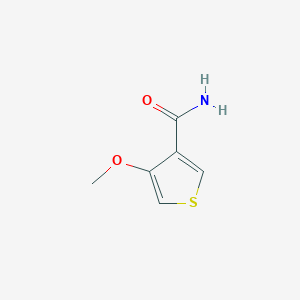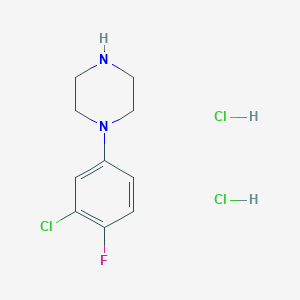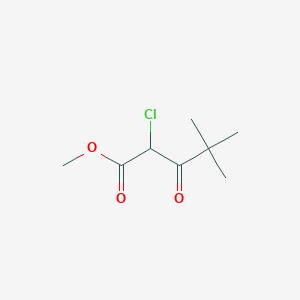
3-benzoyl-6-bromoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline core with a benzoyl group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position. The unique structural attributes of this compound make it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method can be modified to introduce the benzoyl and bromo substituents at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid may involve optimized versions of the aforementioned synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoyl and bromo groups can enhance its binding affinity and specificity for certain targets. The carboxylic acid group may also play a role in its solubility and bioavailability.
類似化合物との比較
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the benzoyl and bromo substituents, resulting in different chemical and biological properties.
6-Bromoquinoline:
3-Benzoylquinoline: Lacks the bromo and carboxylic acid groups, leading to differences in its chemical behavior and biological activity.
特性
CAS番号 |
444114-73-2 |
|---|---|
分子式 |
C17H10BrNO3 |
分子量 |
356.2 g/mol |
IUPAC名 |
3-benzoyl-6-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10BrNO3/c18-11-6-7-14-12(8-11)15(17(21)22)13(9-19-14)16(20)10-4-2-1-3-5-10/h1-9H,(H,21,22) |
InChIキー |
UVOXHYCOYJBSEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



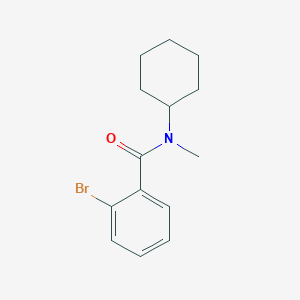
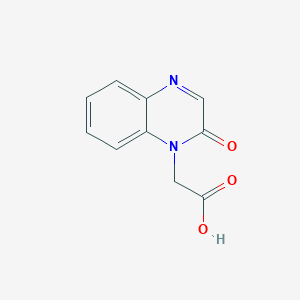
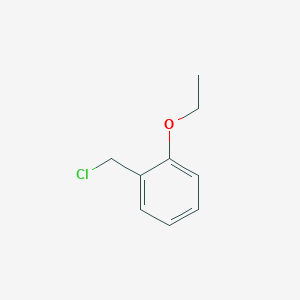
![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)
